molecular formula C20H26FN7 B15117817 6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B15117817
M. Wt: 383.5 g/mol
InChI Key: NNDDEOBJOFUCTL-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a pyrazolo[1,5-a]pyrimidine moiety, and a piperidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine and pyrazolo[1,5-a]pyrimidine rings, followed by the introduction of the piperidine moiety. Common synthetic routes may involve:

    Formation of Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine and Ethyl Groups: Fluorination and alkylation reactions are typically carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and ethyl iodide, respectively.

    Formation of Pyrazolo[1,5-a]pyrimidine Moiety: This step may involve cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methyl groups, using reagents such as sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, alkyl halides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced derivatives of the pyrimidine ring.

    Substitution Products: Substituted derivatives at the fluorine and methyl positions.

Scientific Research Applications

6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-7-hydroxy-1,3,4-triazindolizine: Shares a similar pyrimidine structure but differs in the presence of a triazole ring.

    7-methyl-2H-1-benzopyran-2-one: Contains a benzopyran ring instead of the pyrazolo[1,5-a]pyrimidine moiety.

    4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Features an indole ring and thiosemicarbazide group, differing significantly in structure.

Uniqueness

6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its combination of a pyrimidine ring, pyrazolo[1,5-a]pyrimidine moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H26FN7

Molecular Weight

383.5 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C20H26FN7/c1-4-16-19(21)20(23-13-22-16)26(3)12-15-6-9-27(10-7-15)18-11-14(2)25-17-5-8-24-28(17)18/h5,8,11,13,15H,4,6-7,9-10,12H2,1-3H3

InChI Key

NNDDEOBJOFUCTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=CC(=NC4=CC=NN43)C)F

Origin of Product

United States

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